N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)ethanediamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CDB-2914 or ulipristal acetate and is a selective progesterone receptor modulator (SPRM).
Scientific Research Applications
CDB-2914 has potential applications in various fields of scientific research. It has been extensively studied for its use as an emergency contraceptive and for the treatment of uterine fibroids. Additionally, it has been investigated for its potential use in the treatment of endometriosis, breast cancer, and prostate cancer.
Mechanism of Action
CDB-2914 works by selectively binding to the progesterone receptor and modulating its activity. It has been shown to inhibit the action of progesterone in the uterus, leading to the prevention of implantation of a fertilized egg. Additionally, it has been shown to inhibit the growth of uterine fibroids by blocking the action of progesterone on these tumors.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of certain hormones such as estradiol and progesterone. Additionally, it has been shown to have anti-inflammatory effects and to reduce the size of uterine fibroids.
Advantages and Limitations for Lab Experiments
One advantage of using CDB-2914 in lab experiments is its high selectivity for the progesterone receptor, which allows for more precise targeting of specific cellular processes. Additionally, it has a relatively low toxicity profile, making it a safer option for use in lab experiments. However, one limitation is that it may not be effective in all cases, as its efficacy is dependent on the specific cellular processes being targeted.
Future Directions
There are several potential future directions for research on CDB-2914. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine its efficacy in the treatment of endometriosis and other gynecological conditions. Finally, more research is needed to fully understand the mechanism of action of CDB-2914 and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of CDB-2914 involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting Schiff base is then reduced with sodium borohydride to obtain the desired product.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-13-7-8-14(15(9-13)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZUOAUZOWUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.